Hexacarbonyldi(chloro)dichlorodiruthenium(II)
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Overview
Description
Hexacarbonyldi(chloro)dichlorodiruthenium(II) is an organometallic compound with the molecular formula Ru₂Cl₄(CO)₆. It is known for its unique structure, consisting of two ruthenium atoms bridged by carbonyl and chloride ligands. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity .
Preparation Methods
Hexacarbonyldi(chloro)dichlorodiruthenium(II) can be synthesized through several methods. One common synthetic route involves the reaction of ruthenium trichloride with carbon monoxide in the presence of a reducing agent. The reaction is typically carried out under high pressure and temperature to facilitate the formation of the desired product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Hexacarbonyldi(chloro)dichlorodiruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state species, often using hydrogen or other reducing agents.
Substitution: The chloride and carbonyl ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen, oxygen, and various ligand exchange agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexacarbonyldi(chloro)dichlorodiruthenium(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and carbonylation processes.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It has been investigated for its anticancer properties, particularly in targeting cancer cells with minimal effects on healthy cells.
Mechanism of Action
The mechanism by which Hexacarbonyldi(chloro)dichlorodiruthenium(II) exerts its effects involves its ability to coordinate with various ligands and substrates. The ruthenium centers can undergo redox reactions, facilitating electron transfer processes. This compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Hexacarbonyldi(chloro)dichlorodiruthenium(II) can be compared with other similar compounds, such as:
Hexacarbonylchromium(0): Similar in structure but contains chromium instead of ruthenium.
Hexacarbonylmolybdenum(0): Contains molybdenum and exhibits different reactivity and applications.
Hexacarbonylrhenium(0): Contains rhenium and is used in different catalytic processes.
Hexacarbonyldi(chloro)dichlorodiruthenium(II) is unique due to its specific combination of ligands and the presence of ruthenium, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
carbon monoxide;chloro(dichloronio)ruthenium(1-);chlororuthenium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;+1;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIPVAFWAOBRIT-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Ru-]([ClH+])Cl.Cl[Ru] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O6Ru2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22941-53-3 |
Source
|
Record name | Hexacarbonyldi-μ-chlorodichlorodiruthenium, stereoisomer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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